Cas no 52710-37-9 ((3-methylbutyl)triphenylphosphanium iodide)
(3-methylbutyl)triphenylphosphanium iodide Chemical and Physical Properties
Names and Identifiers
-
- 3-methylbutyl(triphenyl)phosphanium,iodide
- Phosphonium, (3-methylbutyl)triphenyl-, iodide
- (3-methylbutyl)triphenylphosphanium iodide
- (3-Methylbutyl)triphenylphosphaniumiodide
- 52710-37-9
- CS-0274069
- SCHEMBL3853743
- EN300-176047
- AKOS024434717
- XFMGUSCDUAKMEP-UHFFFAOYSA-M
- 3-methylbutyl(triphenyl)phosphanium;iodide
- (3-Methylbutyl)(triphenyl)phosphanium iodide
- DTXSID40623792
- isopentyltriphenylphosphonium iodide
-
- Inchi: 1S/C23H26P.HI/c1-20(2)18-19-24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,20H,18-19H2,1-2H3;1H/q+1;/p-1
- InChI Key: XFMGUSCDUAKMEP-UHFFFAOYSA-M
- SMILES: [I-].[P+](C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)CCC(C)C
Computed Properties
- Exact Mass: 433.8778
- Monoisotopic Mass: 460.08169g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 298
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
- LogP: 2.03060
(3-methylbutyl)triphenylphosphanium iodide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-176047-0.05g |
(3-methylbutyl)triphenylphosphanium iodide |
52710-37-9 | 0.05g |
$19.0 | 2023-09-20 | ||
| Enamine | EN300-176047-0.1g |
(3-methylbutyl)triphenylphosphanium iodide |
52710-37-9 | 0.1g |
$19.0 | 2023-09-20 | ||
| Enamine | EN300-176047-0.25g |
(3-methylbutyl)triphenylphosphanium iodide |
52710-37-9 | 0.25g |
$19.0 | 2023-09-20 | ||
| Enamine | EN300-176047-0.5g |
(3-methylbutyl)triphenylphosphanium iodide |
52710-37-9 | 0.5g |
$19.0 | 2023-09-20 | ||
| Enamine | EN300-176047-1.0g |
(3-methylbutyl)triphenylphosphanium iodide |
52710-37-9 | 1g |
$19.0 | 2023-06-03 | ||
| Enamine | EN300-176047-2.5g |
(3-methylbutyl)triphenylphosphanium iodide |
52710-37-9 | 2.5g |
$20.0 | 2023-09-20 | ||
| Enamine | EN300-176047-5.0g |
(3-methylbutyl)triphenylphosphanium iodide |
52710-37-9 | 5g |
$21.0 | 2023-06-03 | ||
| Enamine | EN300-176047-10.0g |
(3-methylbutyl)triphenylphosphanium iodide |
52710-37-9 | 10g |
$22.0 | 2023-06-03 | ||
| Enamine | EN300-176047-1g |
(3-methylbutyl)triphenylphosphanium iodide |
52710-37-9 | 1g |
$19.0 | 2023-09-20 | ||
| Enamine | EN300-176047-5g |
(3-methylbutyl)triphenylphosphanium iodide |
52710-37-9 | 5g |
$21.0 | 2023-09-20 |
(3-methylbutyl)triphenylphosphanium iodide Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on (3-methylbutyl)triphenylphosphanium iodide
Introduction to (3-methylbutyl)triphenylphosphonium iodide (CAS No. 52710-37-9)
(3-methylbutyl)triphenylphosphonium iodide, with the CAS number 52710-37-9, is a significant compound in the field of organophosphorus chemistry. This organophosphorus salt is widely recognized for its utility in various chemical synthesis processes, particularly in the formation of phosphonium salts, which serve as crucial intermediates in organic transformations. The compound's unique structure, featuring a triphenylphosphine cation and a bulky (3-methylbutyl) group, contributes to its versatility in catalytic and synthetic applications.
The triphenylphosphine moiety is well-documented for its ability to stabilize reactive intermediates and transition states, making it an indispensable component in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the (3-methylbutyl) group enhances the compound's solubility in organic solvents, facilitating its use in a broad range of reaction conditions. This characteristic is particularly valuable in pharmaceutical synthesis, where solubility and reactivity are critical factors.
In recent years, significant advancements have been made in the application of phosphonium salts like (3-methylbutyl)triphenylphosphonium iodide in pharmaceutical research. These compounds have been explored as catalysts and reagents in the synthesis of complex molecular architectures. For instance, they have been utilized in the preparation of heterocyclic compounds, which are prevalent in many active pharmaceutical ingredients (APIs). The ability of this phosphonium salt to facilitate efficient and selective transformations has made it a preferred choice for medicinal chemists.
Moreover, the compound's role in polymer chemistry has garnered considerable attention. Phosphonium salts are known to act as initiators or catalysts in polymerization reactions, particularly in living polymerization techniques such as atom transfer radical polymerization (ATRP). The use of (3-methylbutyl)triphenylphosphonium iodide as an initiator has been reported to yield polymers with well-defined molecular weights and narrow polydispersity indices. This property is highly desirable for applications requiring precise control over polymer structure and functionality.
Recent studies have also highlighted the compound's potential in materials science. Phosphonium salts have been investigated for their applications as ionic liquids or as components in ionic liquid-based systems. These systems offer unique properties such as high thermal stability, low volatility, and excellent solvation capabilities, making them suitable for various industrial applications. The incorporation of (3-methylbutyl)triphenylphosphonium iodide into these systems has been shown to enhance their performance as electrolytes or catalysts.
The synthesis of (3-methylbutyl)triphenylphosphonium iodide involves a straightforward reaction between triphenylphosphine and an appropriate alkyl halide under basic conditions. The choice of alkyl halide is crucial, as it determines the nature of the resulting phosphonium salt. In this case, the use of 1-iodo-3-methylbutane ensures the formation of the desired (3-methylbutyl)triphenylphosphinium cation. The reaction is typically carried out in an inert solvent such as tetrahydrofuran (THF), with a base like potassium carbonate or sodium hydride to facilitate the deprotonation of triphenylphosphine.
The purity of (3-methylbutyl)triphenylphosphinium iodide is essential for its intended applications. Impurities can adversely affect reaction outcomes, leading to side products or reduced yields. Therefore, purification techniques such as recrystallization or column chromatography are often employed to obtain high-purity material. Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the identity and purity of the compound.
In conclusion, (3-methylbutyl)triphenylphosphonium iodide is a versatile and valuable compound with broad applications across multiple scientific disciplines. Its role in pharmaceutical synthesis, polymer chemistry, and materials science underscores its importance in modern chemical research. As new methodologies and applications continue to emerge, this phosphonium salt is expected to remain a cornerstone in organophosphorus chemistry.
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